Product packaging for N-methyl-3-(methylsulfanyl)aniline(Cat. No.:CAS No. 52960-99-3)

N-methyl-3-(methylsulfanyl)aniline

Cat. No.: B183464
CAS No.: 52960-99-3
M. Wt: 153.25 g/mol
InChI Key: HCBMXZNWPDLTKP-UHFFFAOYSA-N
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Description

N-methyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol . Its structure features aniline substituted with a methyl group on the nitrogen atom and a methylsulfanyl (or methylthio) group at the meta position of the benzene ring. This composition makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The methylsulfanyl group is a key functional group that can be further modified, for instance, through oxidation to sulfone or sulfoxide, or through substitution reactions, to create a diverse library of compounds for screening and development . Compounds containing the aniline scaffold and methylsulfanyl substituents are of significant interest in pharmaceutical research. Specifically, similar aniline derivatives have been utilized as key precursors in the synthesis of complex molecules, such as quinoxaline derivatives, which are privileged scaffolds in drug discovery due to their wide range of biological activities . Furthermore, research on substituted anilines indicates that the type and position of substituents on the ring are fundamental in determining biological activity and interactions with biological membranes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B183464 N-methyl-3-(methylsulfanyl)aniline CAS No. 52960-99-3

Properties

IUPAC Name

N-methyl-3-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMXZNWPDLTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571533
Record name N-Methyl-3-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52960-99-3
Record name N-Methyl-3-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of N Methyl 3 Methylsulfanyl Aniline and Its Analogues

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the methylsulfanyl group of N-methyl-3-(methylsulfanyl)aniline is readily oxidized to form higher oxidation states, namely sulfoxides and sulfones. These transformations are fundamental in modifying the electronic properties and steric profile of the molecule.

Formation of Sulfoxides and Sulfones

The thioether moiety of this compound can be sequentially oxidized. The use of hydrogen peroxide in acetone (B3395972) is a documented method for this transformation, yielding the corresponding sulfoxide (B87167). drugfuture.com This reaction can proceed further to the sulfone, which may be present as a co-product. drugfuture.com The sulfone, N-methyl-3-(methylsulfonyl)aniline, can also be synthesized through zinc-catalyzed oxidation of the parent thioether using hydrogen peroxide as a green oxidant. rsc.org This method has been shown to be tolerant of the amino group present on the aniline (B41778) ring. rsc.org

The selective oxidation to the sulfoxide is a key transformation, as chiral sulfoxides are valuable intermediates in asymmetric synthesis. Asymmetric oxidation of this compound has been achieved using chiral oxidizing agents like (R)-(-)-(8,8-dichloro-10-camphorsulfonyl)oxaziridine (DCCSO) to produce the desired (R)-sulfoxide. drugfuture.com

Table 1: Oxidation Conditions for this compound and Analogues

Starting MaterialReagent(s)Product(s)NotesSource(s)
This compoundHydrogen peroxide, AcetoneN-methyl-3-(methylsulfinyl)aniline, N-methyl-3-(methylsulfonyl)anilineSulfone is formed as a co-product. drugfuture.com
This compound(R)-(-)-(8,8-dichloro-10-camphorsulfonyl)oxaziridine (DCCSO)(R)-N-methyl-3-(methylsulfinyl)anilineAsymmetric oxidation. drugfuture.com
Various sulfides with amino groupsZnCl2, DBU, H2O2Corresponding sulfonesGeneral method tolerant to amino groups. rsc.org
Various sulfidesH2O2, Glacial acetic acidCorresponding sulfoxidesSelective oxidation to sulfoxides. nih.gov

Rearrangement Products of Oxidized Analogues (e.g., N-Methyl-3-methylsulfonyl-N-nitroaniline)

The oxidized analogues of this compound, particularly after further functionalization of the amino group, can undergo interesting rearrangement reactions. A notable example is the acid-induced rearrangement of N-methyl-3-methylsulfonyl-N-nitroaniline. iucr.org This compound is an analogue where the thioether has been oxidized to a sulfone and the N-methylamino group has been nitrated.

When treated with 40–60% aqueous sulfuric acid, N-methyl-3-methylsulfonyl-N-nitroaniline rearranges to form three isomeric products. iucr.org Surprisingly, the main product is 3-methanesulfonyl-N-methyl-2-nitroaniline, where the nitro group has migrated to the ortho position adjacent to the N-methylamino group. iucr.org The other major isomer formed is 5-methanesulfonyl-N-methyl-2-nitroaniline. iucr.org Theoretical studies on the rearrangement of N-methyl-N-nitroanilines suggest that the thermal rearrangement proceeds through a radical pair complex mechanism involving the homolysis of the N–N bond. rsc.orgrsc.org In contrast, the acid-catalyzed rearrangement is proposed to occur via protonation of the aniline nitrogen, followed by the formation of a spirocyclic oxadiaziridine (B14753810) transition state. rsc.orgrsc.orgresearchgate.net

Reductive Transformations of the Aniline and Thioether Functionalities

Both the N-methylamino and methylsulfanyl groups, or their derivatives, can undergo reductive transformations. For instance, if a nitro group were present on the aromatic ring, as in N-methyl-3-nitroaniline, it could be reduced to the corresponding amine. The direct reduction of nitroaromatics to N-alkylanilines can be achieved in a one-pot method using a Pt3Sn/Al2O3 catalyst in a continuous-flow fixed-bed reactor. rsc.org Another approach involves the reduction of nitro compounds with methanol (B129727) in the vapor phase over a modified copper-containing catalyst. google.com

The thioether linkage itself is susceptible to reductive cleavage. Low-valent titanium reagents have been shown to efficiently cleave carbon-sulfur bonds in allyl and benzyl (B1604629) thioethers, yielding the corresponding thiols. niscpr.res.in This process is chemoselective, leaving N-benzyl and N-allyl groups intact. niscpr.res.in The relative ease of cleavage (S-cinnamyl > S-benzyl > S-alkyl) suggests a mechanism involving the formation of radical intermediates. niscpr.res.in More recently, electroreductive methods using aryl alkyl thioethers as alkyl radical precursors have been developed, showing complete selectivity for C(sp3)-S bond cleavage over C(sp2)-S bond cleavage. chemrxiv.org

Substitution Reactions and Functional Group Interconversions

The N-methylamino and methylsulfanyl groups on the aniline ring direct the outcome of electrophilic aromatic substitution reactions. The N-methylamino group is a strongly activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the aromatic system. byjus.com The methylsulfanyl group is also an ortho-, para-director but is less activating. In this compound, these directing effects reinforce each other at the 4- and 6-positions (ortho to the amino group and para/ortho to the methylsulfanyl group) and at the 2-position (ortho to both groups). However, the strong activation by the amino group can sometimes lead to polysubstitution. libretexts.org To control this, the reactivity of the amino group can be attenuated by converting it to an amide (e.g., an acetanilide), which is less activating but still ortho-, para-directing. libretexts.org

Functional group interconversions can also be employed to modify the molecule. For example, the thioether can be oxidized to a sulfone, as discussed previously. rsc.org Furthermore, a nickel-catalyzed reversible metathesis between aryl nitriles and aryl thioethers has been developed, highlighting the potential for thioethers to act as protecting groups for nitriles during reduction reactions. thieme-connect.comthieme-connect.com

Radical Reaction Pathways and Kinetic Analyses (e.g., Interactions with Methyl Radicals)

The reaction of aniline and its derivatives with radicals has been the subject of detailed kinetic and mechanistic studies. A comprehensive investigation into the reaction of methyl radicals with aniline revealed two competing primary pathways: hydrogen abstraction from the amino group and methyl radical addition to the aromatic ring. nih.govnih.gov

The dominant pathway is H-abstraction from the -NH2 group to form an anilino radical and methane. nih.govnih.gov This competes with the addition of the methyl radical to the ortho position of the aniline. nih.govnih.gov Computational studies have provided rate expressions for these competing reactions over a wide range of temperatures. nih.govnih.gov

Table 2: Calculated Rate Expressions for the Reaction of Methyl Radical with Aniline at 760 Torr

Reaction PathwayRate Expression (cm³ molecule⁻¹ s⁻¹) (T = 300–2000 K)Source(s)
H-abstraction from -NH₂kₐ₁ = 7.5 × 10⁻²³ T³·⁰⁴ exp[(-40.63 ± 0.29 kJ·mol⁻¹)/RT] nih.govnih.gov
CH₃-addition to ortho-positionkₐ₂ = 2.29 × 10⁻³ T⁻³·¹⁹ exp[(-56.94 ± 1.17 kJ·mol⁻¹)/RT] nih.govnih.gov

Further computational studies on intramolecular radical addition to substituted anilines have shown that polar effects are highly significant. beilstein-journals.org The highest reaction rates are observed with electrophilic radicals and nucleophilic arenes. beilstein-journals.org The nature of the substituent on the nitrogen atom is also crucial; for instance, a methyl substitution on the nitrogen leads to a slower radical addition compared to a phenyl substitution. beilstein-journals.org These findings suggest that for this compound, the interaction with radicals like the methyl radical would primarily involve hydrogen abstraction from the N-H bond, with radical addition to the ring being a competing but likely slower process, influenced by the electronic contributions of both the N-methylamino and methylsulfanyl groups.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms. For N-methyl-3-(methylsulfanyl)aniline, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for its characterization.

The ¹H NMR spectrum of an N-methyl-substituted aniline (B41778) derivative will exhibit characteristic signals for the aromatic protons, the N-methyl protons, and the S-methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of both the N-methylamino and the methylsulfanyl groups.

For the related isomer, N-methyl-2-(methylthio)aniline, the following ¹H NMR signals have been reported in deuterochloroform (CDCl₃) at 400 MHz:

Aromatic protons (Ar-H): δ 7.44–7.40 (m, 1H), 7.25 (ddd, J = 8.1, 7.4, 1.6 Hz, 1H), 6.69 (td, J = 7.5, 1.3 Hz, 1H), 6.64 (dd, J = 8.1, 1.0 Hz, 1H). rsc.org

N-methyl protons (N-CH₃): δ 2.93 (s, 3H). rsc.org

S-methyl protons (S-CH₃): δ 2.35 (s, 3H). rsc.org

In this compound, the aromatic protons would show a different splitting pattern due to the meta-substitution. The N-methyl and S-methyl groups would likely appear as sharp singlets, with their exact chemical shifts being similar to those of the ortho isomer. The integration of these signals would confirm the number of protons in each chemical environment.

Table 1: Representative ¹H NMR Data for N-methyl-2-(methylthio)aniline

Functional GroupChemical Shift (δ) in ppmMultiplicityReference
Aromatic-H7.44 - 6.64m rsc.org
N-CH₃2.93s rsc.org
S-CH₃2.35s rsc.org

Note: Data is for the isomer N-methyl-2-(methylthio)aniline in CDCl₃. 'm' denotes a multiplet, and 's' denotes a singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the substituents.

For the isomer, N-methyl-2-(methylthio)aniline, the ¹³C NMR data in CDCl₃ at 101 MHz is as follows:

Aromatic carbons (C-Ar): δ 149.13, 133.64, 129.32, 119.55, 116.72, 109.39. rsc.org

N-methyl carbon (N-CH₃): δ 30.48. rsc.org

S-methyl carbon (S-CH₃): δ 17.88. rsc.org

The chemical shifts of the aromatic carbons in this compound would differ due to the change in substituent positions, but the characteristic shifts for the N-methyl and S-methyl carbons are expected to be in similar regions. The chemical shifts of carbon atoms para to the amino group in anilines are particularly sensitive to the electronic properties of the substituents. mdpi.com

Table 2: Representative ¹³C NMR Data for N-methyl-2-(methylthio)aniline

Functional GroupChemical Shift (δ) in ppmReference
Aromatic-C149.13 - 109.39 rsc.org
N-CH₃30.48 rsc.org
S-CH₃17.88 rsc.org

Note: Data is for the isomer N-methyl-2-(methylthio)aniline in CDCl₃.

Advanced NMR techniques are invaluable for the complete structural assignment of complex aniline derivatives. ipb.ptresearchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment distinguishes between CH, CH₂, and CH₃ groups. uvic.ca For a derivative of this compound, a DEPT-135 spectrum would show positive signals for the methine (CH) and methyl (CH₃) carbons, and negative signals for any methylene (B1212753) (CH₂) carbons, while quaternary carbons would be absent. uvic.ca

COSY (Correlation Spectroscopy): This 2D NMR technique shows correlations between protons that are coupled to each other, typically over two or three bonds. scribd.com It would be used to establish the connectivity of the protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms. uvic.casemanticscholar.org It is essential for unambiguously assigning the signals in both the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is crucial for identifying the connectivity between different functional groups and the aromatic ring. acs.org

These advanced techniques have been successfully applied to characterize various substituted anilines and their derivatives, confirming their complex structures. semanticscholar.orgacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Laser-Raman, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, key absorptions are expected for the N-H bond of the secondary amine, C-H bonds of the aromatic ring and methyl groups, and C-N and C-S bonds.

In the FT-IR spectrum of the parent compound N-methylaniline, a characteristic N-H stretching vibration is observed at 3411 cm⁻¹. researchgate.net The C-N stretching vibration in aromatic amines typically appears in the region of 1250-1360 cm⁻¹. semanticscholar.org The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. The presence of the methylsulfanyl group would also give rise to characteristic C-S stretching vibrations, typically in the fingerprint region.

Table 3: Expected Characteristic FT-IR Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
N-HStretch~3411 researchgate.net
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
C-N (Aromatic)Stretch1250 - 1360 semanticscholar.org
C-SStretch600 - 800

Laser-Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further information on the molecular structure.

The C-S bond, which can be weak in an IR spectrum, often gives a more intense signal in the Raman spectrum. The aromatic ring vibrations would also be prominent. Studies on substituted anilines have utilized Raman spectroscopy to investigate substituent effects on the aromatic system and to monitor chemical reactions. researchgate.nethanyang.ac.kr For instance, the ring C=C stretching modes in aromatic systems are typically observed in the 1400-1600 cm⁻¹ region. hanyang.ac.kr A detailed Raman analysis can provide insights into the co-planarity of the molecular structure and intermolecular interactions. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (typically non-bonding, n, or π orbitals) to higher energy anti-bonding orbitals (π* or σ*). For aromatic compounds like this compound, the spectrum is primarily characterized by transitions involving the π-electron system of the benzene (B151609) ring.

The aniline chromophore typically displays two main absorption bands. The first, more intense band, is observed at a shorter wavelength and is attributed to the π → π* transition of the benzene ring. A second, less intense band at longer wavelengths corresponds to an n → π* transition, involving the non-bonding electrons of the nitrogen atom.

Substituents on the benzene ring can modify these transitions. The N-methyl group and the methylsulfanyl (-SCH₃) group, both being auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and sulfur atoms interacting with the π-system of the ring. Studies on related N-alkylanilines and thioanisole (B89551) derivatives confirm that such substitutions influence the energy and probability of these electronic transitions. hw.ac.ukresearchgate.netresearchgate.net For instance, the UV-Vis spectra of aniline and its N-alkylated derivatives show characteristic absorptions that are sensitive to both the solvent and the specific nature of the alkyl groups. hw.ac.ukrroij.com

Mass Spectrometry for Molecular Mass Confirmation (e.g., High-Resolution MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition. For this compound (C₈H₁₁NS), the theoretical monoisotopic mass is 153.06122 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), allows for the measurement of mass-to-charge ratios (m/z) with very high precision. This accuracy enables the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. In a typical ESI-HRMS experiment, this compound would be expected to be detected as a protonated molecule, [M+H]⁺, with a predicted m/z of 154.06850. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (predicted m/z 176.05044) or the potassium adduct [M+K]⁺ (predicted m/z 192.02438), may also be observed. uni.lu

Tandem mass spectrometry (MS/MS) techniques can further be used to study the fragmentation patterns of the parent ion, providing structural information that helps to distinguish between isomers. nih.govacs.org The fragmentation of N-alkylanilines is a well-studied process, and the specific cleavage patterns can confirm the connectivity of the methylamino and methylsulfanyl groups. aip.orgresearchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct FormPredicted m/z
[M+H]⁺154.06850
[M+Na]⁺176.05044
[M+K]⁺192.02438
[M+NH₄]⁺171.09504
[M]⁺153.06067
[M-H]⁻152.05394

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. ksu.edu.sabioscience.fi This technique allows for the detailed determination of molecular geometry, conformation, and the various non-covalent interactions that dictate how molecules pack together to form a crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds illustrates the type of information this methodology provides.

Single-crystal X-ray diffraction analysis yields precise bond lengths, bond angles, and torsion angles for the molecule. For a related compound, N-Methyl-3-methylsulfonyl-N-nitroaniline, crystallographic studies revealed a quasi-tetrahedral geometry for the methylsulfonyl substituent and a significant torsion angle of 66.3° between the aromatic ring and the nitramine group. researchgate.net For this compound, such an analysis would precisely define the C-S, S-C(methyl), C-N, and N-C(methyl) bond lengths and the geometry around the sulfur and nitrogen atoms. It would also reveal the conformation of the methyl groups and the planarity of the aniline ring.

The presence of an N-H group in this compound makes it a hydrogen bond donor. The nitrogen and sulfur atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. X-ray crystallography is unparalleled in its ability to map these interactions. In related aniline and sulfonamide structures, a variety of hydrogen bonds are observed, including N–H···O, C–H···O, N–H···N, and even weak N–H···S interactions. researchgate.netspast.org For example, the crystal structure of N-Methyl-3-methylsulfonyl-N-nitroaniline is stabilized by C—H···O hydrogen bonds that link the molecules into chains. researchgate.net A crystallographic study of a pyrazolone (B3327878) derivative also highlighted the crucial role of N-H···O hydrogen bonds in linking molecules. spast.org For this compound, one would anticipate potential N-H···S or N-H···N intermolecular hydrogen bonds, which would significantly influence its solid-state properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations serve as a cornerstone for the theoretical examination of N-methyl-3-(methylsulfanyl)aniline. These methods are employed to model the molecule's behavior and properties, providing a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For aniline (B41778) and its derivatives, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been shown to provide geometric parameters (bond lengths and angles) that are in good agreement with experimental data. asianpubs.orgmaterialsciencejournal.org The process involves finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. For aniline derivatives, calculated vibrational frequencies often show excellent agreement with experimental data from Infrared (IR) and Raman spectroscopy. aip.org It is a common practice to apply scaling factors to the calculated wavenumbers to correct for anharmonicity and limitations in the theoretical model, further improving the correlation with experimental spectra. asianpubs.org A theoretical vibrational analysis for this compound would predict the wavenumbers for characteristic modes, such as N-H bending, C-N stretching, C-S stretching, and aromatic ring vibrations. materialsciencejournal.orgmaterialsciencejournal.org

Table 1: Illustrative Data from a DFT-Based Vibrational Frequency Calculation This table demonstrates the typical output for calculated vibrational modes. Specific values for this compound would require a dedicated computational study.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Unscaled)Calculated Wavenumber (cm⁻¹) (Scaled)Assignment
ν(N-H)36503475N-H stretch
ν(C-H) aromatic32003100Aromatic C-H stretch
ν(C-H) methyl30502960Methyl C-H stretch
ν(C=C) aromatic16401605Aromatic ring stretch
δ(N-H)15501520N-H in-plane bend
ν(C-N)13101285C-N stretch
ν(C-S)720700C-S stretch

Ab-initio (from first principles) methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are used to study the conformational landscape of molecules. For substituted anilines, these calculations can identify different stable conformers arising from the rotation of substituent groups, such as the methyl and methylsulfanyl groups in this compound. colostate.eduaip.org

By calculating the potential energy surface as a function of specific dihedral angles (e.g., rotation around the C-N or C-S bonds), researchers can determine the relative energies of different conformers and the energy barriers for interconversion between them. aip.org This analysis reveals the most stable conformations and the flexibility of the molecule. Studies on related molecules like 2-aminobenzyl alcohol have shown that multiple equilibrium conformations can exist, which can be identified through these computational approaches. colostate.edu For this compound, such studies would clarify the preferred orientation of the N-methyl and S-methyl groups relative to the aniline ring. researchgate.net

Computational methods are highly effective in predicting spectroscopic parameters. The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT (B3LYP). jmaterenvironsci.comscielo.org.za Theoretical predictions of ¹H and ¹³C NMR chemical shifts for substituted anilines have shown good correlation with experimental values, aiding in the assignment of complex spectra. jmaterenvironsci.com

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zanih.gov This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. scielo.org.za For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and help identify the nature of the electronic transitions, such as π→π* transitions within the aromatic ring. nih.govresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data This table shows the type of data generated from computational predictions of NMR and UV-Vis spectra. Specific values require dedicated calculations for the target molecule.

ParameterMethodPredicted Value
¹³C Chemical Shift (Aromatic C-N)GIAO-DFT145 - 150 ppm
¹³C Chemical Shift (Aromatic C-S)GIAO-DFT135 - 140 ppm
¹H Chemical Shift (N-H)GIAO-DFT3.5 - 4.5 ppm
¹H Chemical Shift (S-CH₃)GIAO-DFT2.4 - 2.6 ppm
Max. Absorption Wavelength (λmax)TD-DFT250 - 350 nm
Oscillator Strength (f)TD-DFT> 0.1
Major Transition TypeTD-DFTHOMO → LUMO (π→π*)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. It translates the complex calculated wavefunction into a more intuitive Lewis-like structure of chemical bonds and lone pairs.

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. acrhem.orgbohrium.com Computational methods, typically based on DFT, can predict NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

For aniline derivatives, the presence of electron-donating (like -NHCH₃ and -SCH₃) and electron-withdrawing groups can enhance NLO responses. jmaterenvironsci.com The magnitude of the dipole moment and hyperpolarizability values indicates the potential of a molecule for NLO applications. researchgate.net Theoretical calculations for this compound would involve computing these parameters to assess its potential as an NLO material.

Intermolecular Interactions and Crystal Packing Theory (e.g., Hirshfeld Surface Analysis)

Computational chemistry provides powerful tools for understanding the three-dimensional arrangement of molecules in a crystal lattice and the nature of the non-covalent interactions that govern this packing. For substituted anilines like this compound, Hirshfeld surface analysis is a particularly insightful method to explore and quantify intermolecular interactions. This technique maps the electron distribution of a molecule within a crystal, allowing for a detailed visualization and analysis of how adjacent molecules interact.

Hirshfeld surface (HS) analysis is based on partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. This partitioning allows for the generation of surfaces that encapsulate the molecule. Several properties can be mapped onto this surface to highlight key features of intermolecular interactions.

Key properties mapped onto the Hirshfeld surface include:

d_norm : This is a normalized contact distance that is color-coded onto the surface. Red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts approximately equal to the van der Waals radii.

Shape Index : This property helps to identify complementary hollows (red regions) and bumps (blue regions) on the surface, which are characteristic of π-π stacking interactions, a common feature in aromatic compounds.

Curvedness : This property distinguishes flat, planar regions of the surface from areas with high curvature. Planar regions are also often associated with stacking interactions.

In studies of crystalline structures containing methylthio- and amino- groups, Hirshfeld analysis reveals the prevalence of various intermolecular contacts. For instance, in related molecular crystals, H···H contacts typically account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms. Other significant interactions often include C···H, S···H, and N···H contacts. The presence of the sulfur atom in the methylsulfanyl group and the nitrogen in the N-methylamino group introduces the possibility for specific, directional interactions that significantly influence the crystal packing. mdpi.com For example, analysis of similar structures has shown distinct red spots on the d_norm surface corresponding to N–H···O or N–H···N hydrogen bonds, which act as primary drivers in the crystal assembly. mdpi.commdpi.com

The table below, derived from a Hirshfeld surface analysis of a related compound containing a methylthio group, illustrates the percentage contribution of the most significant intermolecular contacts to the total Hirshfeld surface area.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H45.0
C···H / H···C15.5
O···H / H···O12.1
S···H / H···S7.0
N···H / H···N1.0
C···S / S···C1.3
O···S / S···O1.2
N···S / S···N2.7
Other14.2

This data is representative of findings for molecules with similar functional groups and is used here for illustrative purposes. mdpi.com

This quantitative breakdown is crucial for understanding the hierarchy of interactions that stabilize the crystal structure. For a molecule like this compound, one would anticipate significant contributions from van der Waals forces (evidenced by H···H, C···H, and S···H contacts) and potentially weaker N–H···S or C–H···π interactions, which collectively determine the final crystal architecture.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult to probe experimentally. For reactions involving aromatic amines like this compound, theoretical studies can predict reactivity, regioselectivity, and reaction kinetics.

Density Functional Theory (DFT) is a commonly employed computational method for these investigations due to its balance of accuracy and computational cost. Functionals such as M06-2X, when paired with appropriate basis sets like 6-311++G(3df,2p), have proven effective in calculating the geometries and energies of reactants, transition states, and products for reactions involving aniline derivatives. nih.govmdpi.com For higher accuracy in energy calculations, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used. nih.govmdpi.com

A key application of this modeling is the study of atmospheric degradation or synthetic transformation reactions. For example, the reaction of aniline derivatives with radicals such as the hydroxyl radical (•OH) or methyl radical (•CH3) is of significant interest. nih.govmdpi.com Computational studies on the reaction between aniline and the methyl radical have shown that the reaction can proceed through two main channels: nih.gov

Addition Channels : The radical adds to the aromatic ring at the ortho, meta, or para positions, forming a radical adduct intermediate.

Abstraction Channels : The radical abstracts a hydrogen atom from the amine group (-NH) or the aromatic ring (C-H).

By calculating the potential energy surface, researchers can identify the transition state for each pathway and determine the corresponding activation energy (Ea). The pathway with the lowest activation energy is typically the most favorable kinetically. For the reaction of 4-methyl aniline with the •OH radical, computational studies have revealed that hydrogen abstraction from the -NH group is a major pathway, leading to the formation of an aminyl radical. mdpi.com

The kinetics of these reactions can be further analyzed using Transition State Theory (TST) or the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction rate constants over a wide range of temperatures and pressures. mdpi.com These calculations provide a comprehensive understanding of the reaction's dynamics.

The table below presents theoretical data from a computational study on the reaction of 4-methyl aniline with •OH radicals, showcasing the calculated activation energies for different reaction pathways.

Reaction PathwayDescriptionCalculated Activation Energy (kJ/mol)
Addition (ortho to -NH2)•OH adds to the carbon atom ortho to the amino group-31.4
Addition (meta to -NH2)•OH adds to the carbon atom meta to the amino group15.1
Addition (ipso to -NH2)•OH adds to the carbon atom bearing the amino group40.2
H-Abstraction (-NH2)•OH abstracts a hydrogen from the amino group-35.6
H-Abstraction (-CH3)•OH abstracts a hydrogen from the methyl group10.9

This data is from a study on 4-methyl aniline and is presented to illustrate the application of computational modeling in elucidating reaction mechanisms. mdpi.com The negative activation energies indicate that these reaction channels are barrierless.

These computational approaches allow for a deep, molecular-level understanding of the factors controlling the reactivity of this compound, guiding predictions of its behavior in various chemical environments, from synthetic organic reactions to atmospheric chemistry.

Advanced Applications in Chemical Synthesis and Functional Materials Science

Role as a Key Synthetic Intermediate

The strategic placement of reactive functional groups on the aniline (B41778) ring makes N-methyl-3-(methylsulfanyl)aniline a valuable precursor in various synthetic transformations. Its utility spans the synthesis of vibrant colorants, intricate organic molecules, and a range of pharmaceutically relevant compounds.

Precursor in the Synthesis of Dyes and Pigments

Aromatic amines are fundamental components in the synthesis of azo dyes and pigments. researchgate.net The amino group of this compound can be diazotized and subsequently coupled with various coupling components to produce a diverse array of dyes. The presence of the methylsulfanyl group can influence the final color and properties of the dye, such as its fastness and solubility. The synthesis of organic dyes is a significant area of industrial chemistry, with applications in textiles, plastics, and printing inks. primescholars.com

Building Block for Complex Organic Molecules

The reactivity of this compound allows for its incorporation into more complex molecular scaffolds. biosynth.com The amine functionality can undergo a variety of reactions, including acylation, alkylation, and arylation, to form new carbon-nitrogen bonds. The methylsulfanyl group can also be modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding the synthetic possibilities. These transformations are crucial for the construction of novel organic compounds with tailored properties for various applications, including medicinal chemistry and materials science.

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound serves as a crucial intermediate in the synthesis of several classes of pharmaceutical compounds, including guanidines, thiadiazine 1-oxides, and oxindoles. biosynth.comcymitquimica.com

Guanidines: The synthesis of guanidine (B92328) derivatives often involves the reaction of an amine with a guanidinylating agent. researchgate.net this compound can be converted into the corresponding guanidine, a structural motif present in numerous biologically active molecules. researchgate.netnih.gov The general synthesis of guanidines can be achieved by reacting an amine with a cyanamide (B42294) or through the use of S-methylisothiourea as a guanidylating agent. researchgate.net

Thiadiazine 1-Oxides: This class of heterocyclic compounds can be synthesized from appropriate starting materials. For instance, the synthesis of 2,3-dihydro-1,2,6-thiadiazine 1-oxides has been reported from sulfonimidamides. researchgate.net The structural elements of this compound could potentially be incorporated into synthetic routes targeting novel thiadiazine derivatives.

Oxindoles: Oxindoles are a significant class of heterocyclic compounds with a wide range of biological activities. nih.govacs.org A general method for the synthesis of oxindoles involves the Gassman reaction, which utilizes anilines as starting materials. acs.orggoogle.com In this process, an N-haloaniline reacts with a β-thio ester to form an azasulfonium salt, which then rearranges to an ortho-substituted aniline. Subsequent cyclization yields a 3-thioalkyl-2-oxindole, which can be desulfurized to the corresponding oxindole (B195798). google.com this compound is a suitable precursor for this reaction, leading to the formation of substituted oxindoles. For example, N-methylaniline can be converted to N-methyl-N-chloroaniline, which then reacts with ethyl methylthioacetate to form the corresponding azasulfonium salt and ultimately the oxindole. google.com

Pharmaceutical Compound Class Synthetic Role of this compound Key Reaction Type
GuanidinesServes as the amine component.Guanidinylation
Thiadiazine 1-OxidesPotential building block for novel derivatives.Heterocyclic synthesis
OxindolesPrecursor in the Gassman oxindole synthesis.Azasulfonium salt formation and rearrangement

Precursor for Specific Active Pharmaceutical Ingredients (e.g., Flunixin Meglumine (B1676163) in Veterinary Medicine)

A notable application of a related aniline derivative is in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. d-nb.info The synthesis of Flunixin involves the coupling of 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid. d-nb.info While not a direct precursor, the synthesis of such complex anilines highlights the importance of substituted anilines in the pharmaceutical industry. The general synthetic strategies for such molecules often rely on the availability of specifically functionalized aniline building blocks. d-nb.info Flunixin is often administered as its meglumine salt, Flunixin Meglumine. nih.gov

Development of Functional Materials

The unique electronic and steric properties of this compound make it an attractive component in the design of functional materials, particularly in the field of coordination chemistry.

Biomimetic Models for Enzyme Systems (e.g., Copper Enzymes)

The structural features of this compound, specifically the presence of both nitrogen and sulfur donor atoms, make it a valuable ligand for the formation of transition metal complexes. These complexes are of significant interest as synthetic models that mimic the active sites of metalloenzymes. Research has focused on related compounds, such as 2-(methylsulfanyl)aniline, to create ligands that can coordinate with metal ions like copper. nih.goviucr.orgscholaris.ca

Compounds containing both N- and S-donor atoms are investigated for their utility as ligands in forming transition metal complexes that serve as biomimetic models for copper enzymes. nih.goviucr.orgscholaris.ca Specifically, copper complexes with N₂S₂-ligand systems are studied as small, synthetic analogues for non-blue/type-II copper enzymes. nih.goviucr.orgscholaris.ca An important example is peptidylglycine α-hydroxylating monooxygenase (PHM), a copper-dependent enzyme crucial for the biosynthesis of many peptide hormones and neurotransmitters. nih.goviucr.orgscholaris.ca

The design of these models helps researchers analyze the structure and function of the metal center in complex biological systems. nih.gov The thioether group, in conjunction with a nitrogen donor, can create a specific coordination environment around the copper ion, influencing its redox properties and reactivity. nih.gov By studying how these synthetic complexes interact with substrates, scientists can gain insight into the mechanisms of their natural enzymatic counterparts. The Schiff base derivative, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, for instance, presents a tridentate N,N,S chelation site suitable for creating such biomimetic models. nih.goviucr.org While this research often utilizes the primary amine 2-(methylsulfanyl)aniline, the principles extend to N-methylated derivatives like this compound, which can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Potential in Semiconductor Applications (from related Schiff Base derivatives)

Schiff bases, or imines, are a class of compounds formed from the condensation of a primary amine with an aldehyde or ketone. bioline.org.br They are versatile in organic synthesis and are known for the carbon-nitrogen double bond (azomethine group) that is crucial to their chemical properties. bioline.org.br Derivatives of this compound can be readily converted into Schiff bases, which then serve as precursors for advanced functional materials.

While direct research on the semiconductor properties of Schiff bases derived specifically from this compound is not widely documented, the broader class of Schiff base derivatives is recognized for its potential in materials science. The electronic properties of Schiff bases can be tuned by altering the constituent aniline and aldehyde/ketone moieties, making them candidates for organic semiconductors. The incorporation of a sulfur atom, as in the methylsulfanyl group, can enhance intermolecular interactions and influence charge transport properties, which are critical for semiconductor performance.

For example, the reaction of 2-(methylsulfanyl)aniline with pyrrole-2-carboxaldehyde yields the Schiff base 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline. nih.goviucr.org Such conjugated imine systems possess delocalized π-electrons, a fundamental requirement for semiconducting behavior. The presence of heteroatoms like sulfur and nitrogen can further modify the electronic band gap and conductivity. These Schiff base ligands can also be used to create metal complexes with unique photophysical and electronic properties, opening avenues for their use in sensors, light-emitting diodes (OLEDs), and other electronic devices.

Research on Substitution Effects on Properties of Organic Compounds

This compound is a model compound for studying the electronic effects of substituents on the properties of an aromatic ring. The molecule has two key substituents: an N-methylamino group (-NHCH₃) and a methylsulfanyl group (-SCH₃), positioned meta to each other.

The methylsulfanyl (-SCH₃) group, also known as a thioether group, is generally considered to be less electron-withdrawing than its oxidized counterpart, the methylsulfonyl group (-SO₂CH₃). The -SCH₃ group can exhibit a dual electronic effect: it is weakly electron-withdrawing by induction but can be electron-donating through resonance by sharing one of sulfur's lone pairs with the aromatic ring. However, the sulfonyl group is strongly electron-withdrawing through both inductive and resonance effects.

The position of the substituent significantly impacts its electronic influence. Research on Hammett's substitution constants (σ) provides a quantitative measure of these effects. For the related methylsulphonyl group (-SO₂CH₃), the constant is different for meta and para positions, indicating varying degrees of inductive and resonance contributions. researchgate.net For instance, the σ-meta value for the -SO₂CH₃ group has been determined to be around 0.615-0.652, while the σ-para value is significantly higher. researchgate.net This highlights the strong electron-withdrawing nature of the group, which deactivates the aromatic ring. researchgate.net

Comparing the meta-substituted this compound to a para-substituted isomer would reveal differences in reactivity. The meta-positioning of the -SCH₃ group primarily exerts an inductive effect on the amino group, while a para-positioning would allow for stronger resonance interactions. The N-methyl group, compared to a simple amino group (-NH₂), adds a weak electron-donating inductive effect and introduces steric bulk around the nitrogen atom. These substitution patterns collectively determine the compound's nucleophilicity, basicity, and reactivity in electrophilic aromatic substitution and other chemical reactions.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 52960-99-3 biosynth.combldpharm.com
Molecular Formula C₈H₁₁NS biosynth.comcymitquimica.com
Molecular Weight 153.25 g/mol biosynth.comcymitquimica.com
IUPAC Name This compound fluorochem.co.uk

| Canonical SMILES | CNc1cccc(SC)c1 | fluorochem.co.uk |

Table 2: Comparison of Electronic Effects of Related Substituents

Substituent Group General Electronic Effect Notes Source(s)
-SCH₃ (Methylsulfanyl) Weakly electron-withdrawing (inductive), can be weakly electron-donating (resonance) Less electron-withdrawing than the sulfonyl group.
-SO₂CH₃ (Methylsulfonyl) Strongly electron-withdrawing (inductive and resonance) Deactivates the aromatic ring; directs electrophiles to the meta position. researchgate.net

| -NHCH₃ (N-methylamino) | Electron-donating (inductive and resonance) | Strong activating group; directs electrophiles to ortho and para positions. | N/A |

Q & A

Basic Question: What are the common synthetic routes for N-methyl-3-(methylsulfanyl)aniline, and how are they optimized for yield?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . For example, a palladium-catalyzed coupling reaction using N-methyl-3-bromoaniline and methylsulfanylboronic acid derivatives can yield the target compound. Key parameters include:

  • Catalyst system : Pd(Ph₃)₄ (5 mol%) .
  • Solvent system : Dioxane/water (3:1 ratio) under nitrogen to prevent oxidation .
  • Base : Potassium carbonate (3.0 eq.) to maintain pH and facilitate coupling .
    Yields are optimized by controlling reaction temperature (80–100°C) and degassing solvents to eliminate oxygen .

Advanced Question: How can competing side reactions (e.g., oxidation of the methylsulfanyl group) be mitigated during derivatization?

Answer:
The methylsulfanyl (-SMe) group is prone to oxidation to sulfoxide or sulfone under acidic/oxidative conditions. To suppress this:

  • Use inert atmospheres (N₂/Ar) during reactions .
  • Add reducing agents (e.g., Na₂S₂O₄) to scavenge reactive oxygen species .
  • Employ low-temperature conditions (<0°C) for electrophilic substitutions .
    Characterization of byproducts via HPLC-MS or ¹H/¹³C NMR is critical to identify oxidation artifacts .

Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • ¹H NMR : Peaks at δ 2.4–2.6 ppm (N-methyl protons) and δ 2.1–2.3 ppm (S-methyl protons) confirm substituents .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 168.0924) validates molecular formula .
  • IR Spectroscopy : Stretching bands for C-S (∼650 cm⁻¹) and N-H (∼3400 cm⁻¹) provide functional group evidence .

Advanced Question: How do steric and electronic effects influence the reactivity of the aniline moiety in cross-coupling reactions?

Answer:
The N-methyl group introduces steric hindrance, reducing nucleophilicity at the amine. Electronic effects from the methylsulfanyl group (-SMe, electron-donating) activate the aromatic ring for electrophilic substitution at the meta position. Strategies to enhance reactivity include:

  • Directed ortho-metalation : Use of directing groups (e.g., Bpin) to control regioselectivity .
  • Microwave-assisted synthesis : Accelerates reaction rates while minimizing decomposition .
    DFT calculations can predict substituent effects on charge distribution .

Basic Question: What are the environmental stability and degradation pathways of this compound?

Answer:
this compound degrades via:

  • Photocatalytic oxidation : Under UV/solar radiation, forming sulfoxides or nitro derivatives .
  • Microbial degradation : In soil/water, yielding aniline or thiophenol intermediates .
    Stability studies using Box-Behnken experimental design optimize degradation conditions (e.g., pH, catalyst loading) .

Advanced Question: How can molecular docking studies predict the bioactivity of this compound against disease targets?

Answer:

  • Target selection : Prioritize proteins with known aniline-binding pockets (e.g., kinase enzymes) .
  • Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .
  • Binding affinity validation : Compare computational results with surface plasmon resonance (SPR) or ITC assays .
    For example, analogs of this compound show potential as FLT3 inhibitors in leukemia research .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: What strategies resolve discrepancies in spectroscopic data (e.g., overlapping NMR peaks)?

Answer:

  • 2D NMR techniques : HSQC and HMBC to assign proton-carbon correlations .
  • Isotopic labeling : ¹⁵N or ³³S labeling to track specific groups .
  • Computational modeling : Gaussian or ADF software to simulate spectra and identify anomalies .

Basic Question: How is the compound purified post-synthesis, and what solvents are optimal?

Answer:

  • Column chromatography : Silica gel with eluents like hexane/ethyl acetate (10:1) .
  • Recrystallization : Ethanol or methanol for high-purity crystals .
  • HPLC : Reverse-phase C18 columns for analytical purity checks .

Advanced Question: How can this compound serve as a precursor for functional materials (e.g., conductive polymers)?

Answer:

  • Polymerization : Oxidative polymerization (e.g., using FeCl₃) to form polyaniline derivatives with sulfanyl side chains .
  • Coordination chemistry : Complexation with transition metals (e.g., Pd, Cu) for catalytic applications .
  • Surface modification : Grafting onto nanoparticles for sensor development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.